molecular formula C7H6FIO2 B6287120 2-Fluoro-3-iodo-6-methoxyphenol CAS No. 2385731-55-3

2-Fluoro-3-iodo-6-methoxyphenol

Cat. No.: B6287120
CAS No.: 2385731-55-3
M. Wt: 268.02 g/mol
InChI Key: XOHZDADKWSWJSV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-iodo-6-methoxyphenol typically involves the introduction of fluorine, iodine, and methoxy groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where fluorine and iodine are introduced sequentially under controlled conditions. The methoxy group can be introduced via methylation of the hydroxyl group on the phenol ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation and methylation reactions. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-iodo-6-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of a base.

Major Products

    Substitution Products: Various substituted phenols depending on the nucleophile used.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced phenols and other derivatives.

    Coupling Products: Biaryl compounds and other coupled products.

Scientific Research Applications

2-Fluoro-3-iodo-6-methoxyphenol is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: In the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: Potential use in drug discovery and development, particularly in the design of molecules with specific biological activities.

    Industry: In the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-Fluoro-3-iodo-6-methoxyphenol depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, while the methoxy group can affect its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-iodo-6-methoxyphenol is unique due to the presence of both fluorine and iodine atoms on the phenol ring, which imparts distinct chemical properties and reactivity. The combination of these substituents allows for versatile applications in organic synthesis and scientific research .

Properties

IUPAC Name

2-fluoro-3-iodo-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO2/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHZDADKWSWJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)I)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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